![molecular formula C18H19N5O3 B12924345 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide CAS No. 89459-49-4](/img/structure/B12924345.png)
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide
Description
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is a synthetic acridine derivative with a 5-nitro substituent, a 9-amino group, and a carboxamide side chain linked to a dimethylaminoethyl moiety. Acridine derivatives are known for their DNA-intercalating properties, which underpin their antitumor activity . The dimethylaminoethyl side chain improves solubility, a critical factor for bioavailability and tissue distribution .
Properties
CAS No. |
89459-49-4 |
---|---|
Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-22(2)10-9-20-18(24)13-7-3-5-11-15(19)12-6-4-8-14(23(25)26)17(12)21-16(11)13/h3-8H,9-10H2,1-2H3,(H2,19,21)(H,20,24) |
InChI Key |
XDQDEIIZJFPQEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)[N+](=O)[O-])N=C21)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Acridine Core with Nitro Substitution
- Starting from appropriately substituted anthranilic acids or 2-bromobenzoic acids, acridine derivatives are synthesized via cyclization reactions.
- Nitration is introduced selectively at the 5-position of the acridine ring, often by controlled nitration of the acridine intermediate or by using nitro-substituted precursors.
- Ullmann condensation and cyclization methods are commonly employed to build the acridine skeleton with the nitro group in place. For example, Ullmann condensation of 2-bromobenzoic acid with aniline derivatives followed by cyclization with polyphosphoric acid (PPA) at elevated temperatures (around 100 °C) yields nitro-substituted acridones, which are precursors to acridines.
Introduction of the Amino Group at Position 9
- The 9-position amino group is introduced by nucleophilic substitution of 9-chloracridine derivatives with ammonia or ammonium carbonate.
- This reaction is typically conducted under mild heating conditions, often in solvents like dioxane with catalytic amounts of hydrochloric acid to facilitate substitution.
- The reaction avoids toxic solvents such as phenol, improving safety and yield.
Formation of the Carboxamide and Attachment of the Dimethylaminoethyl Side Chain
- The carboxamide group at position 4 is introduced by amidation of the corresponding carboxylic acid or ester intermediate.
- The N-substitution with the 2-(dimethylamino)ethyl group is achieved by reacting the carboxylic acid derivative or activated ester with 2-(dimethylamino)ethylamine under amide bond-forming conditions.
- Typical coupling agents or activating conditions include carbodiimides or acid chlorides, but milder methods using amine acylation in ethanol or DMF have been reported to give high yields and short reaction times.
Detailed Preparation Methods
Step | Reaction Type | Reagents/Conditions | Notes | Yield/Outcome |
---|---|---|---|---|
1 | Ullmann Condensation and Cyclization | 2-bromobenzoic acid + aniline derivatives, K2CO3, Cu catalyst, EtOH reflux; then cyclization with PPA at 100 °C | Forms nitro-substituted acridone intermediate | High yield, regioselective nitration |
2 | Amination at 9-position | 9-chloracridine + ammonium carbonate, dioxane, HCl catalyst, mild heating | Substitution of Cl by NH2 at position 9 | High yield, avoids toxic solvents |
3 | Amidation with 2-(dimethylamino)ethylamine | Carboxylic acid or ester + 2-(dimethylamino)ethylamine, coupling agent or direct acylation in ethanol or DMF | Formation of carboxamide with dimethylaminoethyl side chain | Yields up to 80-85%, short reaction time |
Research Findings and Optimization Notes
- The use of ammonium carbonate for amination provides a safer and more efficient alternative to ammonia gas or other amination reagents, reducing reaction time and improving product purity.
- Avoidance of phenol as a solvent in the amination step reduces toxicity and environmental impact.
- Amidation reactions benefit from mild conditions such as ethanol solvent and room temperature or slightly elevated temperatures, which preserve sensitive functional groups like the nitro substituent.
- Analytical confirmation of the synthesized compound includes elemental analysis, IR, NMR, and UV spectroscopy, ensuring structural integrity and purity.
- The synthetic route is scalable and suitable for producing research quantities of the compound for biological evaluation.
Summary Table of Preparation Methods
Preparation Stage | Key Reagents | Conditions | Advantages | Typical Yield |
---|---|---|---|---|
Acridine core synthesis and nitration | 2-bromobenzoic acid, aniline, K2CO3, Cu, PPA | Reflux in EtOH, cyclization at 100 °C | Regioselective nitration, high purity | >80% |
Amination at 9-position | 9-chloracridine, ammonium carbonate, HCl, dioxane | Mild heating, acid catalysis | High yield, safer solvent system | >85% |
Amidation with dimethylaminoethylamine | Carboxylic acid/ester, 2-(dimethylamino)ethylamine, coupling agents or direct acylation | Room temp to mild heating, ethanol or DMF | High yield, short reaction time | 80-85% |
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitro group to other functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups to the acridine core .
Scientific Research Applications
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide (CAS No. 89459-49-4) is a chemical compound with potential applications in scientific research, particularly in the context of antitumor activity .
Physicochemical Properties
Scientific Research Applications
9-Aminoacridine derivatives, including this compound, have been studied for their biological activities .
- Antitumor Activity: Research indicates that 5-substituted 9-aminoacridine-4-carboxamide derivatives exhibit in vivo antitumor activity . Specifically, these compounds have demonstrated in vivo antileukemic activity, with those bearing electron-withdrawing substituents showing activity against Lewis lung solid tumors . The broader spectrum of in vivo antitumor activity is attributed to their existence as monocations at physiological pH, facilitating more efficient distribution .
- DNA Interaction: These compounds bind to DNA through intercalation . Compounds with a high affinity for DNA and an inhibitory effect on tumor cell proliferation could be viable candidates for further chemical optimization .
- Water Solubility: Studies focus on enhancing the water solubility of drugs using ionic liquid compounds . Transforming poorly water-soluble drugs into ionic liquids can improve their hydrophobicity, hydrophilicity, and skin permeability .
Mechanism of Action
The mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA topology management, leading to the stabilization of the cleavable complex and ultimately causing cell death .
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Chloro/Methoxy : Nitro derivatives exhibit stronger DNA intercalation due to electron-withdrawing effects, but may have higher toxicity .
- Side Chains: The dimethylaminoethyl group enhances solubility compared to bulkier substituents (e.g., phenylamino), improving pharmacokinetics .
Key Findings :
- The 5-nitro group correlates with enhanced DNA strand breaks and prolonged DNA residence time, critical for antitumor efficacy .
Pharmacokinetic and Toxicity Profiles
- 5-Nitro Derivative: Expected to have rapid tissue distribution due to the dimethylaminoethyl side chain but may exhibit higher toxicity due to reactive nitro metabolites .
- 5-Chloro Derivative : Lower metabolic reactivity than nitro, suggesting a better safety profile but reduced potency .
- N-5-Dimethyl-phenylamino Analog: Demonstrates slower dissociation from DNA, enhancing efficacy, but high protein binding may limit bioavailability .
Biological Activity
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is a synthetic compound belonging to the acridine class, characterized by its tricyclic structure and various functional groups that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-cancer agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.375 g/mol. The compound features:
- An amino group at the 9-position
- A dimethylaminoethyl substituent
- A nitro group at the 5-position
- A carboxamide group at the 4-position
These structural elements are critical in determining its biological activity, particularly in terms of DNA interaction and cytotoxicity against cancer cells.
The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal helical structure. This intercalation inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it targets topoisomerase enzymes, which are essential for DNA replication and repair processes, further enhancing its anticancer efficacy.
Biological Activity and Efficacy
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as anti-tumor agents . Studies have shown that acridine derivatives can effectively inhibit topoisomerases and demonstrate cytotoxic effects against various cancer cell lines.
Table 1: Biological Activity Overview
Activity | Description |
---|---|
Topoisomerase Inhibition | Interferes with DNA replication and repair mechanisms |
Cytotoxicity | Demonstrated effects against various cancer cell lines |
Intercalation | Inserts between DNA base pairs, disrupting helical structure |
Apoptosis Induction | Triggers programmed cell death in malignant cells |
Case Studies
- Antitumor Activity : A study demonstrated that acridine derivatives, including this compound, showed potent cytotoxicity against human leukemia cells (HL-60) with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
- DNA Interaction Studies : NMR studies indicated that this compound exhibited a strong preference for binding to specific DNA sequences, enhancing its potential as a targeted therapeutic agent .
- Comparative Analysis : In comparative studies with other acridine derivatives, this compound demonstrated superior efficacy in inhibiting cell proliferation in several cancer types, including breast and lung cancers .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions including:
- Nitration
- Amination
- Carboxamidation
These steps require careful control of reaction conditions to ensure high yields and purity of the final product. Industrial production may utilize optimized methods such as continuous flow reactors to enhance efficiency .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with coupling reactions using carbodiimide-based agents (e.g., DCC) in polar aprotic solvents like DMF. For example, dissolve 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid in DMF, activate with 1-hydroxybenzotriazole (HOBt), and add the amine intermediate (e.g., N-[2-(dimethylamino)ethyl]) under stirring for 16–24 hours at room temperature . Optimize yields by varying solvent polarity, reaction time, and stoichiometric ratios of coupling agents. Monitor progress via TLC and characterize intermediates using mass spectrometry (MS) and elemental analysis .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer : Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and hydrogen environments .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., nitro, amide) via characteristic absorption bands (e.g., 1650 cm⁻¹ for amide C=O) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at λ = 254 nm .
- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Employ LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs). Prepare calibration curves in plasma/serum (1–1000 ng/mL), extract samples via protein precipitation (acetonitrile:methanol, 80:20), and quantify using MRM transitions specific to the compound’s molecular ion . Validate method precision (CV <15%) and accuracy (85–115% recovery) .
Advanced Research Questions
Q. How should dose-response studies be designed to evaluate bioactivity while minimizing off-target cytotoxicity?
- Methodological Answer : Use a tiered approach:
- In vitro assays : Screen across multiple cell lines (e.g., cancer vs. normal) at logarithmic concentrations (1 nM–100 µM). Measure IC₅₀ values via MTT assays and correlate with apoptosis markers (e.g., caspase-3 activation) .
- Selectivity profiling : Compare target binding (e.g., kinase inhibition) using competitive binding assays or thermal shift assays .
- Mechanistic studies : Apply RNA-seq or phosphoproteomics to identify pathways affected at sub-cytotoxic doses .
Q. How can discrepancies in activity data between enzyme inhibition assays and cellular models be resolved?
- Methodological Answer : Investigate potential causes:
- Membrane permeability : Measure cellular uptake via LC-MS or fluorescent tagging. Use permeability enhancers (e.g., cyclodextrins) if accumulation is low .
- Metabolic stability : Incubate the compound with liver microsomes to assess degradation rates; modify labile groups (e.g., replace ester linkages) .
- Off-target effects : Employ CRISPR knockouts or siRNA silencing to confirm target specificity . Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies validate target engagement in live-cell imaging or tissue models?
- Methodological Answer :
- Fluorescent probes : Synthesize a BODIPY-conjugated derivative and colocalize with organelle-specific dyes (e.g., Lysotracker for lysosomal targeting) .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound, irradiate cells with UV light, and identify crosslinked proteins via pull-down/MS .
- In situ hybridization : Use antisense oligonucleotides to correlate target mRNA levels with compound efficacy in 3D spheroids or patient-derived xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.